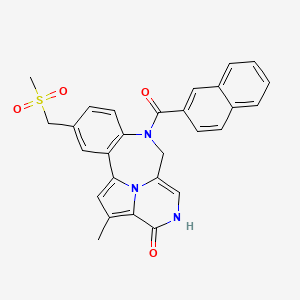
Bet-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bet-IN-13 is a potent inhibitor of bromodomain and extra-terminal (BET) proteins, which are epigenetic readers involved in the regulation of gene expression. This compound has shown significant potential in reducing inflammation and has been studied for its effects on acute liver injury . This compound is known for its high binding affinity to various BET proteins, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bet-IN-13 involves multiple steps, including the cyclization strategy that leads to highly potent BET inhibitors. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature . Generally, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bet-IN-13 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled temperature and pressure conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Bet-IN-13 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the interactions of BET proteins with other molecules.
Biology: Investigated for its role in modulating gene expression and cellular processes.
Medicine: Explored for its potential in treating inflammatory diseases and acute liver injury.
Industry: Utilized in the development of new therapeutic agents targeting BET proteins.
Wirkmechanismus
Bet-IN-13 exerts its effects by binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated lysine residues on histones . This disruption of BET protein function leads to changes in gene expression and cellular processes. The molecular targets include BRD2, BRD3, BRD4, and BRDT, which are involved in various pathways related to inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
JQ1: A well-known BET inhibitor with broad applications in cancer research.
I-BET762: Another BET inhibitor with potential therapeutic uses in inflammation and cancer.
OTX015: A BET inhibitor studied for its effects on various cancers.
Bet-IN-13 stands out due to its potent inhibitory effects and potential for treating acute liver injury and other inflammatory conditions .
Eigenschaften
Molekularformel |
C28H23N3O4S |
|---|---|
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
15-methyl-4-(methylsulfonylmethyl)-8-(naphthalene-2-carbonyl)-8,12,17-triazatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10,14-hexaen-13-one |
InChI |
InChI=1S/C28H23N3O4S/c1-17-11-25-23-12-18(16-36(2,34)35)7-10-24(23)30(15-22-14-29-27(32)26(17)31(22)25)28(33)21-9-8-19-5-3-4-6-20(19)13-21/h3-14H,15-16H2,1-2H3,(H,29,32) |
InChI-Schlüssel |
GZEDEKFDZMUCGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=O)NC=C3N2C(=C1)C4=C(C=CC(=C4)CS(=O)(=O)C)N(C3)C(=O)C5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
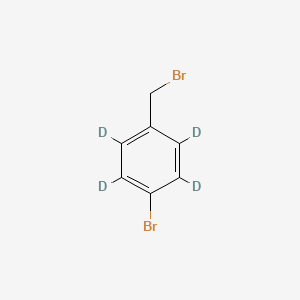

![2-[[4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12401025.png)
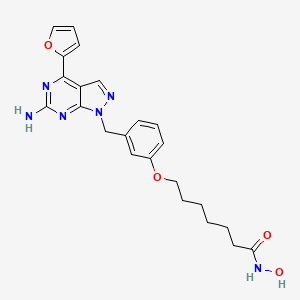
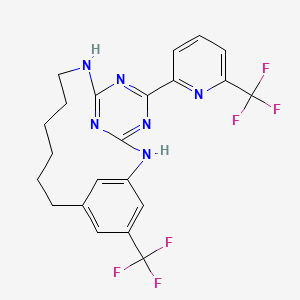
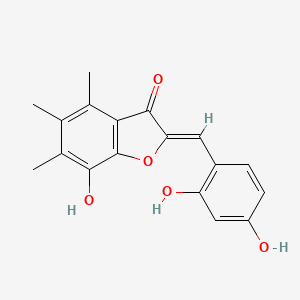

![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)
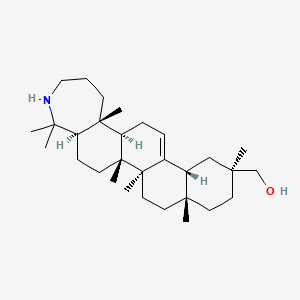

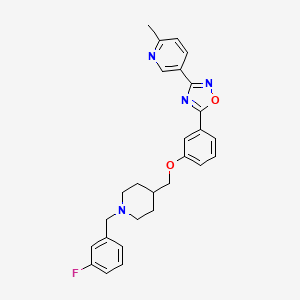
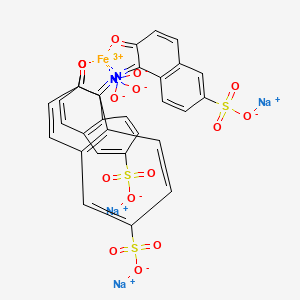
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)
